Lactose monohydrate

概要

説明

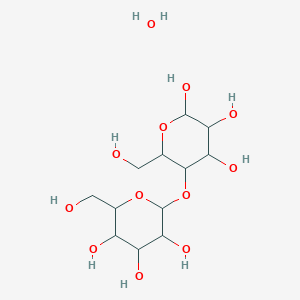

It is a disaccharide composed of two monosaccharides: glucose and galactose, linked by a β1 → 4 glycosidic bond . Lactose monohydrate is the crystalline form of lactose and is produced by exposing alpha-lactose from cow’s milk to low temperatures until crystals form, then drying off any excess moisture . This compound is widely used in the food and pharmaceutical industries due to its slightly sweet taste and stabilizing properties .

準備方法

Synthetic Routes and Reaction Conditions: Lactose monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying to remove excess moisture . The resulting product is a dry, white or pale yellow powder with a slightly sweet taste and a smell similar to milk .

Industrial Production Methods: In industrial settings, this compound is produced by concentrating whey or permeate from cheese production. The concentrated lactose solution is then crystallized by cooling and seeding with lactose crystals. The crystals are separated by centrifugation, washed, and dried to obtain this compound . This method ensures a high yield and purity of the final product.

化学反応の分析

Types of Reactions: Lactose monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .

Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.

Isomerization: In alkaline solutions, lactose can be isomerized to lactulose.

Hydrogenation: Catalytic hydrogenation of lactose produces lactitol.

Common Reagents and Conditions:

Hydrolysis: Enzyme lactase, water.

Isomerization: Alkaline conditions.

Hydrogenation: Hydrogen gas, metal catalyst (e.g., nickel).

Major Products Formed:

Hydrolysis: Glucose and galactose.

Isomerization: Lactulose.

Hydrogenation: Lactitol.

科学的研究の応用

Pharmaceutical Applications

Lactose monohydrate serves multiple roles in the pharmaceutical industry:

- Filler and Diluent : It is predominantly used as a filler in tablets and capsules. Its favorable physicochemical properties, such as solubility and compactability, make it ideal for solid dosage forms .

- Lyophilization Aid : In biotechnology products, this compound acts as a lyophilization aid, helping to stabilize active ingredients during freeze-drying processes .

- Carrier for Inhalation Products : It is commonly employed as a carrier in dry powder inhalers due to its low hygroscopicity and compatibility with various active pharmaceutical ingredients (APIs) .

- Infant Formula : this compound is added to infant formulas as a nutritional filler, providing essential carbohydrates while enhancing sweetness .

Table 1: Key Properties of this compound in Pharmaceuticals

| Property | Description |

|---|---|

| Solubility | High solubility in water |

| Compactability | Excellent compacting properties |

| Hygroscopicity | Low hygroscopic nature |

| Compatibility | Compatible with many APIs |

| Taste | Odorless with minimal taste impact |

Food Industry Applications

In the food sector, this compound is utilized for its sweetening and stabilizing properties:

- Sweetener : It is often added to baked goods, desserts, and processed foods to enhance sweetness without the intense sweetness of other sugars .

- Stabilizer : this compound helps stabilize emulsions in products like sauces and soups, preventing separation of ingredients .

- Animal Feed : It is included in animal feed formulations to increase bulk and weight at a low cost, thereby improving feed efficiency .

Table 2: Applications of this compound in Food

| Application | Description |

|---|---|

| Sweetener | Enhances flavor in baked goods and snacks |

| Stabilizer | Prevents ingredient separation in emulsions |

| Animal Feed | Increases bulk and nutritional value |

Case Study 1: Tableting Performance Improvement

A study aimed at enhancing the tableting characteristics of this compound through fluid-bed melt granulation demonstrated significant improvements in flowability and compactibility compared to standard grades. The modified lactose exhibited better binding properties due to the formation of spherical particles during processing . This advancement allows for more efficient tablet production with improved mechanical properties.

Case Study 2: Stability Under Stress Conditions

Research investigating the stability of this compound under varying temperature conditions revealed that epimerization rates increased with temperature. The study found that maintaining storage at lower temperatures (0°C) minimizes changes in the anomeric ratio, which is crucial for maintaining product consistency . This finding emphasizes the importance of temperature control during storage and handling.

作用機序

Lactose monohydrate can be compared to other disaccharides such as sucrose and maltose:

Sucrose: Composed of glucose and fructose, sucrose is commonly known as table sugar. Unlike lactose, it is not associated with milk and has a higher sweetness level.

Maltose: Composed of two glucose molecules, maltose is found in malt and starch products. It has a lower sweetness level compared to lactose.

Uniqueness of this compound: this compound is unique due to its association with milk and its specific role in the food and pharmaceutical industries. Its ability to act as a stabilizer and filler, along with its slightly sweet taste, makes it a valuable compound in various applications .

類似化合物との比較

- Sucrose

- Maltose

- Lactulose

- Lactitol

Lactose monohydrate’s versatility and unique properties make it an essential compound in both scientific research and industrial applications.

生物活性

Lactose monohydrate, a disaccharide sugar composed of glucose and galactose, is primarily found in mammalian milk. It plays a significant role in various biological processes and applications, particularly in nutrition and pharmaceuticals. This article explores the biological activity of this compound, emphasizing its physiological effects, stability, and applications based on diverse research findings.

Lactose exists in two anomeric forms: α-lactose and β-lactose. The stability and solubility of these forms differ significantly, influencing their biological activity. The α-lactose monohydrate is the most stable crystalline form, while β-lactose is more soluble but less stable under certain conditions . The typical solubility of lactose in water is approximately 18 g/100 mL at 20°C, which varies with temperature and pH levels.

| Property | α-Lactose Monohydrate | β-Lactose |

|---|---|---|

| Stability | High | Moderate |

| Solubility | Lower | Higher |

| Hygroscopicity | Lower | Higher |

| Crystallization Temp | < 93.5 °C | > 93.5 °C |

2. Biological Functions

Energy Source : Lactose serves as an energy source, providing approximately 4 kcal/g. Its low glycemic index makes it suitable for individuals managing blood sugar levels .

Calcium Absorption : Lactose enhances calcium absorption in the intestines, which is critical for bone health. Studies indicate that lactose consumption can positively influence bone density .

Lactose Intolerance : A significant portion of the global population (approximately 70%) suffers from lactose malabsorption due to a deficiency in lactase enzyme production. This condition can lead to lactose intolerance (LI), characterized by gastrointestinal symptoms upon lactose consumption .

3. Stability and Storage Conditions

Research has shown that the stability of this compound is affected by temperature and moisture content. A study investigating the anomeric stability of lactose revealed that epimerization occurs at elevated temperatures (25 to 60°C), impacting its biological activity . The rate constant for epimerization was determined to be at 25°C, indicating that higher temperatures accelerate this process.

4. Applications in Pharmaceuticals

This compound is widely used as an excipient in pharmaceutical formulations due to its favorable compressibility and flow properties. It serves as a filler in tablets and capsules, enhancing the delivery of active pharmaceutical ingredients (APIs) .

Case Study: Drug Formulation

In a study involving liposomal formulations, various types of lactose carriers were evaluated for their impact on drug loading efficiency. Results indicated that this compound significantly improved the therapeutic efficacy of the formulations compared to other carriers .

5. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of lactose derivatives. For instance, novel lactose-based surfactants exhibited significant antibacterial and antifungal activities against various pathogens, suggesting potential applications in food preservation and pharmaceuticals .

特性

IUPAC Name |

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-26-6, 64044-51-5 | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is lactose monohydrate and how does it differ from other forms of lactose?

A: this compound (α-lactose monohydrate) is a crystalline form of lactose, a disaccharide sugar naturally present in milk. It consists of one molecule of lactose (glucose and galactose) and one molecule of water (H2O) trapped within its crystal structure. It differs from anhydrous lactose, which lacks water molecules, and β-lactose, another anhydrous form. []

Q2: How does the presence of water in the crystal structure of this compound affect its stability?

A: The water molecule in this compound is tightly bound within the crystal lattice and does not readily participate in chemical reactions. Research has shown that moisture-sensitive drugs like aspirin and niacinamide exhibit comparable stability when formulated with either this compound or anhydrous lactose. This suggests that the bound water does not significantly influence the degradation rate of these drugs. []

Q3: Can this compound transform into other forms of lactose, and what factors influence these transformations?

A: Yes, this compound can transform into other forms like anhydrous α-lactose, anhydrous β-lactose, or a mixture of anomers, depending on factors such as temperature, relative humidity, and the presence of solvents. [, ] For instance, dehydration techniques can convert this compound to anhydrous forms. [] Additionally, lactose in mixtures with proteins like whey protein isolate, sodium caseinate, and gelatin can crystallize into different forms depending on factors like the drying method (spray-drying vs. freeze-drying), storage relative humidity, and time. []

Q4: How does milling affect the properties and stability of this compound?

A: Milling can significantly alter the particle size, size distribution, and amorphous content of this compound. [] This can influence the powder's flowability, moisture sorption, and caking behavior. For instance, freshly milled this compound with smaller particles tends to cake more readily at high relative humidity than coarser particles. [] The presence of amorphous lactose, potentially formed during milling, can exacerbate caking due to its hygroscopic nature. []

Q5: How does the presence of amorphous lactose affect the caking of this compound powders?

A: Amorphous lactose, even in small amounts (above 10%), can significantly increase the caking tendency of α-lactose monohydrate powder. [] This is attributed to the hygroscopic nature of amorphous lactose, which can absorb moisture from the environment and become sticky. This sticky amorphous lactose acts as a binder, consolidating the this compound particles and forming hard lumps. []

Q6: How does the particle size of this compound affect the dissolution rate of drugs in tablet formulations?

A: The particle size of this compound, used as a diluent in tablets, can influence the drug release profile. Studies using trimetazidine dihydrochloride as a model drug demonstrated that increasing the particle size of soluble diluents like this compound and sorbitol generally decreased the drug release rate from matrix tablets containing insoluble matrix formers like Ethocel 10 and Kollidon SR. This is attributed to the formation of more isolated clusters and decreased porosity within the tablet matrix, hindering drug diffusion. []

Q7: Can the surface properties of this compound be modified to improve drug dissolution?

A: Yes, modifying the surface of this compound can influence drug dissolution. Surface dissolution of this compound crystals at controlled temperatures has been shown to reduce surface roughness and fine particle levels. This surface modification can lead to improved drug aerosolization properties, as observed with salbutamol sulfate, suggesting a link between surface properties and drug release. [, ]

Q8: What are the advantages of using this compound as an excipient in pharmaceutical formulations?

A: this compound is widely used in pharmaceutical formulations due to its desirable characteristics, including good compressibility, low hygroscopicity, pleasant taste, and cost-effectiveness. It is often used as a filler, binder, and carrier in tablets, capsules, and dry powder inhalers. [, , , ]

Q9: How do different grades of this compound compare in terms of their suitability for capsule filling?

A: Different grades of this compound exhibit variations in their thermal, physical, and mechanical properties, impacting their suitability for capsule filling. For instance, Pharmatose grades 110 M, 150 M, and 200 M demonstrate superior flow properties compared to other grades, making them potentially better suited for capsule filling. [] These variations underscore the importance of careful selection of lactose grades based on the specific requirements of the capsule formulation.

Q10: Can this compound be co-processed with other excipients to improve its functionality in tablet formulations?

A: Yes, co-processing this compound with other excipients can enhance its functionality in tablets. For example, co-processing microcrystalline cellulose with this compound (Cellactose) can improve tablet strength compared to physical mixtures of the two materials. [, ] This improvement is attributed to the increased interfacial attraction between particles achieved through co-processing. [] Similarly, co-processing this compound with maltose monohydrate and maize starch (COMBILOSE) can improve flowability, compressibility, and reduce lubricant sensitivity, making it suitable as a directly compressible filler binder. []

Q11: What challenges are associated with using this compound in dry powder inhaler formulations?

A: While this compound is commonly used in dry powder inhalers, challenges arise due to variations in its surface properties, such as texture and energy, from different sources and between batches. These variations can lead to inconsistencies in drug aerosolization and lung deposition. []

Q12: How does the interaction between this compound and certain drugs, like 1,4-dihydropyridine compounds, affect their properties?

A: Compression can induce interactions between this compound and certain drugs, potentially impacting their stability. For instance, DSC studies have shown that compressing mixtures of this compound with manidipine dihydrochloride or benidipine hydrochloride can lead to partial hydrate formation in these drugs. [] This interaction is attributed to the disruption of the this compound crystal structure during compression, releasing water molecules that can then interact with the drug. []

Q13: What is the molecular formula and weight of this compound?

A13: The molecular formula of this compound is C12H22O11·H2O, and its molecular weight is 360.31 g/mol.

Q14: What spectroscopic techniques are used to characterize this compound and how do they help in its identification and differentiation from other forms of lactose?

A14: Several spectroscopic techniques are employed to characterize this compound and distinguish it from other forms:

Q15: How is the amount of amorphous lactose in a sample typically quantified?

A: The amount of amorphous lactose in a sample can be quantified using Differential Scanning Calorimetry (DSC). By measuring the heat flow associated with the crystallization of amorphous lactose during heating, the proportion of amorphous lactose in a sample can be determined. [, ]

Q16: What is the principle behind using terahertz time-domain spectroscopy (THz-TDS) for analyzing lactose?

A: THz-TDS relies on the interaction of terahertz radiation with the vibrational modes of molecules. Different forms of lactose, such as α-lactose monohydrate and anhydrous β-lactose, exhibit distinct THz absorption spectra due to differences in their molecular structures and intermolecular interactions. [, , , ] By analyzing these spectra, it is possible to identify and quantify the different lactose forms present in a sample.

Q17: Can you elaborate on the role of molecular modeling in understanding the surface energetics of α-lactose monohydrate?

A: Molecular modeling techniques, like dynamic molecular modeling, are valuable tools for studying the surface properties of α-lactose monohydrate at the molecular level. These simulations can provide insights into the interactions between different molecular probes and specific crystal surfaces of α-lactose monohydrate, helping to explain experimental observations. [] For instance, modeling can reveal how the presence of water molecules or channels on the crystal surface influences its surface energy and interactions with other molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。